molecular formula C11H18Cl2N2 B049884 1-Methyl-3-phenylpiperazine dihydrochloride CAS No. 118654-15-2

1-Methyl-3-phenylpiperazine dihydrochloride

Cat. No. B049884
M. Wt: 249.18 g/mol
InChI Key: NQQNCHHIJJFJRW-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpiperazine is an organic compound with the molecular formula C11H16N2 . It has an average mass of 176.258 Da and a monoisotopic mass of 176.131348 Da . It is used in laboratory chemicals .


Synthesis Analysis

Several methods have been reported for the synthesis of 1-methyl-3-phenylpiperazine. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reduction of the 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-phenylpiperazine consists of a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-3-phenylpiperazine are not detailed in the search results, piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites .


Physical And Chemical Properties Analysis

1-Methyl-3-phenylpiperazine is a solid substance . It has a molecular weight of 176.26 .

Safety And Hazards

1-Methyl-3-phenylpiperazine is considered hazardous. It can cause skin irritation and serious eye damage. It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

properties

IUPAC Name

1-methyl-3-phenylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQNCHHIJJFJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612064
Record name 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenylpiperazine dihydrochloride

CAS RN

118654-15-2
Record name 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled stirred solution of 5.45 g (0.033 mol) of 2-phenylpiperazine and 5.3 g (0.53 mol) of triethylamine in 580 ml of acetone was added dropwise over 20 minutes a solution of 4.8 g (0.033 mol) of methyl iodide in 20. ml of acetone. The resulting mixture was stirred at 0° C. for 1 h and then allowed to gradually warm to ambient temperature over 3 hours. The residue obtained upon concentration of the reaction mixture was dissolved in 200 ml of ether and treated with a solution of methanol and ether saturated with gaseous hydrochloric acid to give 4.5 g (54%) of 1-methyl-3-phenylpiperazine dihydrochloride as a white solid.
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